

# (Rac)-BAY-985: A Technical Guide to In Vitro and In Vivo Activity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

(Rac)-BAY-985 is a potent and highly selective, ATP-competitive small molecule inhibitor of TANK-binding kinase 1 (TBK1) and IkB kinase  $\epsilon$  (IKK $\epsilon$ ).[1][2][3][4] These noncanonical IkB kinases are critical nodes in innate immunity signaling pathways, particularly in the induction of type I interferons.[5] (Rac)-BAY-985 has demonstrated significant potency in biochemical and cellular assays, effectively blocking the phosphorylation of the downstream transcription factor, Interferon Regulatory Factor 3 (IRF3). While exhibiting clear antiproliferative effects in specific cancer cell lines in vitro, its in vivo antitumor efficacy has been observed to be more modest. This document provides a comprehensive technical overview of the available in vitro and in vivo data for (Rac)-BAY-985, including detailed experimental protocols and a visualization of its mechanism of action.

## **In Vitro Activity**

The in vitro activity of **(Rac)-BAY-985** has been characterized through various biochemical and cell-based assays, demonstrating its high potency and selectivity for TBK1 and IKKs.

#### **Biochemical Kinase Assays**

(Rac)-BAY-985 shows potent inhibition of both TBK1 and IKKE in enzymatic assays. The inhibitory activity against TBK1 is dependent on the concentration of ATP.



| Target                  | Assay Condition | IC50 (nM) | Reference |
|-------------------------|-----------------|-----------|-----------|
| TBK1                    | Low ATP         | 2         |           |
| TBK1                    | High ATP        | 30        | -         |
| (Rac)-BAY-985<br>(TBK1) | Not Specified   | 1.5       | -         |
| ΙΚΚε                    | Not Specified   | 2         | -         |

# **Cellular Assays**

In cell-based assays, **(Rac)-BAY-985** effectively inhibits the TBK1/IKKɛ signaling pathway and demonstrates antiproliferative activity in specific cancer cell lines.

| Assay Type                    | Cell Line                                  | Endpoint                | IC50 (nM) | Reference |
|-------------------------------|--------------------------------------------|-------------------------|-----------|-----------|
| pIRF3<br>Mechanistic<br>Assay | MDA-MB231<br>(expressing<br>mouse IRF3)    | IRF3<br>Phosphorylation | 74        |           |
| Antiproliferative<br>Assay    | SK-MEL-2<br>(Melanoma)                     | Cell Proliferation      | 900       | _         |
| Antiproliferative<br>Assay    | ACHN (Renal<br>Cell<br>Adenocarcinoma<br>) | Cell Proliferation      | 7260      | _         |

# **Kinase Selectivity Profile**

(Rac)-BAY-985 has been profiled against a panel of other kinases to determine its selectivity.



| Kinase | IC50 (nM) | Reference |
|--------|-----------|-----------|
| FLT3   | 123       |           |
| RSK4   | 276       | _         |
| DRAK1  | 311       | _         |
| ULK1   | 7930      | _         |

## **In Vivo Activity**

The in vivo evaluation of **(Rac)-BAY-985** has primarily focused on its antitumor effects in a human melanoma xenograft model.

## **Antitumor Efficacy**

In a xenograft model using the SK-MEL-2 human melanoma cell line, **(Rac)-BAY-985** demonstrated weak to moderate antitumor activity.

| Animal Model             | Cell Line | Treatment                                                         | Outcome                                                                                                                                                  | Reference |
|--------------------------|-----------|-------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Female NMRI<br>nude mice | SK-MEL-2  | 200 mg/kg, oral<br>administration,<br>twice daily for<br>111 days | Weak antitumor efficacy with a T/C (treatment/contro I) tumor weight ratio of 0.6. The treatment was well-tolerated with less than 10% body weight loss. |           |

#### **Pharmacokinetics**

Pharmacokinetic studies in male Wistar rats revealed that **(Rac)-BAY-985** has a high clearance and a short terminal half-life.



| Parameter                    | Value | Unit   | Reference |
|------------------------------|-------|--------|-----------|
| Clearance (CLb)              | 4.0   | L/h/kg |           |
| Volume of Distribution (Vss) | 2.9   | L/kg   |           |
| Terminal Half-life<br>(t1/2) | 0.79  | h      | -         |
| Oral Bioavailability         | 11    | %      | -         |

# **Mechanism of Action: Signaling Pathway**

(Rac)-BAY-985 exerts its effects by inhibiting the TBK1/IKKɛ kinases, which are key regulators of the IRF3 transcription factor. Activation of this pathway, often initiated by viral or other pathogenic signals, leads to the phosphorylation and subsequent dimerization of IRF3. The IRF3 dimer then translocates to the nucleus to induce the transcription of type I interferons and other immune response genes.





Click to download full resolution via product page



Caption: Signaling pathway of TBK1/IKKε-mediated IRF3 activation and its inhibition by **(Rac)-BAY-985**.

# Experimental Protocols TR-FRET Kinase Assay (ΤΒΚ1/ΙΚΚε)

This protocol is a representative method for assessing the inhibitory activity of compounds against TBK1 and IKKɛ using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

- Objective: To determine the IC50 value of (Rac)-BAY-985 against TBK1 and IKKs.
- Materials:
  - Recombinant full-length N-terminal His-tagged human TBK1.
  - Recombinant fusion protein of GST (N-terminal) and full-length human IKKs.
  - Biotinylated peptide substrate (e.g., biotin-Ahx-GDEDFSSFAEPG).
  - Assay Buffer: 20 mM MOPS pH 7.0, 10 mM MgCl2, 1.0 mM DTT, 1 mM EDTA, 0.001% (w/v) BSA, 0.01% (v/v) Brij-35.
  - ATP solution (for low and high ATP conditions).
  - (Rac)-BAY-985 serial dilutions.
  - TR-FRET detection reagents (e.g., Europium-labeled anti-tag antibody and Streptavidinlabeled acceptor).
  - 384-well assay plates.
- Procedure:
  - Add 2 µL of the test compound solution to the wells of a 384-well plate.
  - Add 2 μL of a solution of the kinase (TBK1 or IKKε) in assay buffer.



- Incubate the mixture for 15 minutes at 22 °C.
- $\circ$  Initiate the kinase reaction by adding 2  $\mu L$  of a solution containing the peptide substrate and ATP in assay buffer.
- Incubate for the desired reaction time (e.g., 60 minutes) at 22 °C.
- Stop the reaction by adding a stop solution containing EDTA.
- Add the TR-FRET detection reagents.
- Incubate to allow for binding of the detection reagents.
- Measure the TR-FRET signal on a compatible plate reader.
- Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable curve-fitting algorithm.



Click to download full resolution via product page

Caption: Workflow for a typical TR-FRET kinase inhibition assay.

## **Cellular IRF3 Phosphorylation Assay**

This assay measures the ability of **(Rac)-BAY-985** to inhibit the phosphorylation of IRF3 in a cellular context.

- Objective: To determine the cellular IC50 of (Rac)-BAY-985 for the inhibition of IRF3 phosphorylation.
- Materials:
  - MDA-MB231 cells engineered to express mouse IRF3.
  - Cell culture medium and supplements.



- Stimulating agent to induce IRF3 phosphorylation (e.g., Poly I:C).
- (Rac)-BAY-985 serial dilutions.
- Lysis buffer.
- Antibodies for detection (e.g., anti-phospho-IRF3 and total IRF3 antibodies).
- Detection system (e.g., Western blot or a plate-based immunoassay).
- Procedure:
  - Seed MDA-MB231 mIRF3 cells in appropriate culture plates and allow them to adhere.
  - Treat the cells with serial dilutions of (Rac)-BAY-985 for a specified pre-incubation time.
  - Stimulate the cells with an agent like Poly I:C to activate the TBK1/IKΚε pathway.
  - After the stimulation period, wash the cells and lyse them.
  - Determine the protein concentration of the lysates.
  - Analyze the levels of phosphorylated IRF3 and total IRF3 in the lysates using a suitable detection method.
  - Normalize the phosphorylated IRF3 signal to the total IRF3 signal.
  - Calculate the percent inhibition at each compound concentration and determine the IC50 value.

## **Cell Proliferation Assay (CellTiter-Glo®)**

This assay determines the effect of (Rac)-BAY-985 on the proliferation of cancer cell lines.

- Objective: To measure the antiproliferative IC50 of (Rac)-BAY-985.
- Materials:
  - SK-MEL-2 or ACHN cells.



- Cell culture medium and supplements.
- (Rac)-BAY-985 serial dilutions.
- CellTiter-Glo® Luminescent Cell Viability Assay reagent.
- Opaque-walled multiwell plates.

#### Procedure:

- Plate the cells in 384-well opaque-walled plates at a predetermined density (e.g., 800 cells/well for SK-MEL-2).
- Allow the cells to attach overnight.
- Add serial dilutions of (Rac)-BAY-985 to the cells.
- Incubate the plates for a specified period (e.g., 96 hours).
- Equilibrate the plates to room temperature.
- Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
- Mix the contents on an orbital shaker to induce cell lysis.
- Incubate at room temperature to stabilize the luminescent signal.
- Measure the luminescence using a luminometer.
- Calculate the percent inhibition of cell proliferation and determine the IC50 value.

#### In Vivo Human Melanoma Xenograft Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of **(Rac)-BAY-985** in a mouse xenograft model.

- Objective: To assess the in vivo antitumor activity of (Rac)-BAY-985.
- Materials:



- Female NMRI nude mice (or other suitable immunodeficient strain).
- SK-MEL-2 human melanoma cells.
- Matrigel (optional, for enhancing tumor take).
- (Rac)-BAY-985 formulation for oral gavage.
- Vehicle control.

#### Procedure:

- $\circ$  Subcutaneously inject a suspension of SK-MEL-2 cells (e.g., 1 x 10<sup>6</sup> cells in 100-120 µL of medium, potentially with Matrigel) into the flank of each mouse.
- Monitor the mice for tumor growth.
- When tumors reach a predetermined size (e.g., ~100 mm³), randomize the mice into treatment and control groups.
- Administer (Rac)-BAY-985 (e.g., 200 mg/kg) or vehicle control via oral gavage according to the desired schedule (e.g., twice daily).
- Measure tumor volumes (e.g., using calipers and the formula (Width<sup>2</sup> x Length) / 2) and body weights regularly throughout the study.
- At the end of the study, euthanize the mice, and excise and weigh the tumors.
- Calculate the T/C ratio (mean tumor weight of the treated group / mean tumor weight of the control group) to determine efficacy.

### **Discussion and Conclusion**

(Rac)-BAY-985 is a well-characterized inhibitor of the TBK1/IKKɛ kinases, demonstrating high potency in both biochemical and cellular assays. Its mechanism of action through the inhibition of IRF3 phosphorylation is clearly defined. The compound serves as a valuable tool for studying the roles of TBK1 and IKKɛ in inflammatory and oncogenic signaling pathways.



The discrepancy between its potent in vitro antiproliferative effects in the SK-MEL-2 melanoma cell line and its more modest in vivo antitumor activity in the corresponding xenograft model may be attributed to its pharmacokinetic properties. The high clearance and short half-life observed in rats suggest that maintaining sufficient drug exposure at the tumor site may be challenging.

Further research could focus on optimizing the pharmacokinetic profile of this chemical series to enhance in vivo efficacy. Nevertheless, **(Rac)-BAY-985** remains a critical chemical probe for the continued investigation of TBK1 and IKKɛ biology.

Disclaimer: This document is intended for research and informational purposes only. The experimental protocols provided are representative and may require optimization for specific laboratory conditions.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. SK-MEL-2 Xenograft Model Altogen Labs [altogenlabs.com]
- 2. SK-MEL-2 Xenograft Model | Xenograft Services [xenograft.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Discovery of BAY-985, a Highly Selective TBK1/IKKε Inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(Rac)-BAY-985: A Technical Guide to In Vitro and In Vivo Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15092534#rac-bay-985-in-vitro-vs-in-vivo-activity]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com